3-(2-chloroethyl)-1,2-thiazole 3-(2-chloroethyl)-1,2-thiazole
Brand Name: Vulcanchem
CAS No.: 1314966-56-7
VCID: VC11627036
InChI: InChI=1S/C5H6ClNS/c6-3-1-5-2-4-8-7-5/h2,4H,1,3H2
SMILES:
Molecular Formula: C5H6ClNS
Molecular Weight: 147.63 g/mol

3-(2-chloroethyl)-1,2-thiazole

CAS No.: 1314966-56-7

Cat. No.: VC11627036

Molecular Formula: C5H6ClNS

Molecular Weight: 147.63 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

3-(2-chloroethyl)-1,2-thiazole - 1314966-56-7

Specification

CAS No. 1314966-56-7
Molecular Formula C5H6ClNS
Molecular Weight 147.63 g/mol
IUPAC Name 3-(2-chloroethyl)-1,2-thiazole
Standard InChI InChI=1S/C5H6ClNS/c6-3-1-5-2-4-8-7-5/h2,4H,1,3H2
Standard InChI Key ORIDNYHFCZXSAC-UHFFFAOYSA-N
Canonical SMILES C1=CSN=C1CCCl

Introduction

Structural Characteristics and Molecular Properties

Atomic Composition and Bonding

The molecular structure of 3-(2-chloroethyl)-1,2-thiazole comprises a thiazole ring (C₃H₃NS) fused with a 2-chloroethyl substituent (-CH₂CH₂Cl) at the 3-position . The thiazole ring itself consists of three carbon atoms, one nitrogen atom, and one sulfur atom arranged in a planar aromatic system. The chloroethyl group introduces a polar C-Cl bond, enhancing the molecule’s electrophilic reactivity. Key structural descriptors include:

  • SMILES Notation: C1=CSN=C1CCCl

  • InChI Key: ORIDNYHFCZXSAC-UHFFFAOYSA-N

The molecule’s aromaticity arises from the delocalized π-electron system, stabilized by resonance between the nitrogen and sulfur atoms. This electronic structure facilitates interactions with biological targets, particularly enzymes and receptors sensitive to electron-rich heterocycles .

Predicted Physicochemical Properties

Collision cross-section (CCS) data, derived from ion mobility spectrometry, provide insights into the compound’s gas-phase behavior (Table 1) . These values are critical for mass spectrometry-based identification in complex matrices.

Table 1: Predicted Collision Cross-Section (CCS) Values for 3-(2-Chloroethyl)-1,2-Thiazole Adducts

Adductm/zCCS (Ų)
[M+H]+147.99823126.5
[M+Na]+169.98017139.2
[M+NH₄]+165.02477136.7
[M-H]-145.98367128.5

The [M+H]+ adduct exhibits the smallest CCS (126.5 Ų), suggesting a compact conformation in the gas phase, while sodiated ([M+Na]+) and ammoniated ([M+NH₄]+) forms adopt more extended geometries .

Synthetic Methodologies and Reaction Pathways

Historical Context in Thiazole Synthesis

While no direct synthetic route for 3-(2-chloroethyl)-1,2-thiazole has been published, analogous protocols for chlorinated thiazoles offer plausible strategies. For example, the synthesis of 3-chloro-1,2-benzisothiazole involves chlorination of 1,2-benzisothiazolin-3-one using bis(trichloromethyl) carbonate (triphosgene) under catalytic conditions . Adapting this method, 3-(2-chloroethyl)-1,2-thiazole could theoretically be synthesized via:

  • Ring Formation: Condensation of 2-aminoethanethiol with a chloroacetyl chloride derivative to form the thiazole core.

  • Chlorination: Introduction of the chloroethyl group using phosphorus oxychloride (POCl₃) or similar agents.

A hypothetical reaction scheme is proposed:

2-Aminoethanethiol+ClCH2COClBaseThiazole IntermediatePOCl33-(2-Chloroethyl)-1,2-Thiazole\text{2-Aminoethanethiol} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Base}} \text{Thiazole Intermediate} \xrightarrow{\text{POCl}_3} \text{3-(2-Chloroethyl)-1,2-Thiazole}

This pathway mirrors the use of POCl₃ in benzisothiazole chlorination, where temperatures of 80–130°C and organic amine catalysts (e.g., tetramethylguanidine) optimize yields .

Challenges in Purification and Isolation

Vacuum distillation (e.g., 130°C at 10 mbar) and solvent recrystallization (e.g., toluene) are effective for isolating chlorinated thiazoles . For 3-(2-chloroethyl)-1,2-thiazole, these methods would separate the product from unreacted starting materials and byproducts like HCl or phosphorylated residues.

Physicochemical and Spectroscopic Profiles

Thermal Stability and Phase Behavior

The compound’s melting point is undocumented, but related chlorothiazoles (e.g., 3-chloro-1,2-benzisothiazole) melt at 39–41°C . Differential scanning calorimetry (DSC) would clarify its thermal transitions, while thermogravimetric analysis (TGA) could assess decomposition thresholds.

Spectroscopic Signatures

  • Infrared (IR) Spectroscopy: Expected peaks include ν(C-Cl) at 650–750 cm⁻¹ and ν(C=S) at 1050–1250 cm⁻¹ .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals for the thiazole ring protons (δ 7.5–8.5 ppm) and chloroethyl CH₂ groups (δ 3.5–4.5 ppm).

    • ¹³C NMR: Resonances for the thiazole C2 (δ 150–160 ppm) and chloroethyl carbons (δ 40–50 ppm) .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability.

  • Biological Screening: Evaluate antimicrobial, anticancer, and herbicidal activities in vitro.

  • Computational Modeling: Predict binding affinities for targets like tubulin or fungal cytochrome P450 enzymes.

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